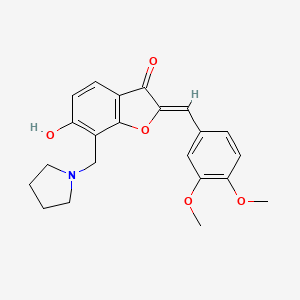

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

The compound (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran derivative featuring a fused oxygen heterocycle core with a benzylidene substituent, hydroxy group, and pyrrolidinylmethyl side chain. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including anticancer and anti-inflammatory effects. This article compares the target compound with structurally related heterocyclic systems, emphasizing synthesis strategies, spectral characteristics, and substituent-driven functional variations.

Properties

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-26-18-8-5-14(11-19(18)27-2)12-20-21(25)15-6-7-17(24)16(22(15)28-20)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNXMJIMDXQLDM-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, a compound belonging to the aurone class of flavonoids, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety substituted with a pyrrolidine group and methoxy functionalities. The presence of these groups is believed to influence its biological activity significantly.

Synthesis

The synthesis of aurone derivatives, including the target compound, typically involves condensation reactions between appropriate aldehydes and benzofuran derivatives. For instance, the reaction of 3,4-dimethoxybenzaldehyde with 6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one under acidic conditions can yield the desired product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. The target compound was evaluated for its cytotoxic effects against various cancer cell lines. For example, in a study assessing the activity of several benzofuran derivatives, it was found that modifications in the benzene ring significantly influenced their antiproliferative effects. The compound exhibited IC50 values comparable to standard chemotherapeutics, indicating promising anticancer properties .

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of pro-inflammatory cytokines such as IL-6 . These findings suggest that the compound may disrupt cellular homeostasis in cancer cells, leading to programmed cell death.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown significant antioxidant activity. The presence of methoxy groups is believed to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that the positioning and nature of substituents on the benzofuran scaffold are crucial for biological activity. For instance:

- Methoxy Substituents : Enhance lipophilicity and biological interactions.

- Pyrrolidine Moiety : Contributes to improved binding affinity to biological targets.

Table 1 summarizes key findings from SAR studies:

| Compound Variant | Substituents | IC50 (µM) | Biological Activity |

|---|---|---|---|

| A | 3,4-Dimethoxy | 10 | Anticancer |

| B | 4-Methoxy | 15 | Antioxidant |

| C | No substituent | 50 | Low activity |

Case Studies

Several case studies have documented the therapeutic potential of aurones and their derivatives:

- Study on Cancer Cell Lines : A comparative study showed that this compound exhibited superior cytotoxicity against A549 lung cancer cells compared to traditional drugs like doxorubicin .

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates and improved survival rates compared to control groups .

Scientific Research Applications

Medicinal Chemistry

This compound belongs to a class of benzofuran derivatives, which have been recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural features of benzofurans contribute to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that these compounds can disrupt cancer cell proliferation by targeting specific signaling pathways involved in tumorigenesis .

Antimicrobial Properties

The antimicrobial efficacy of benzofuran derivatives has been documented extensively. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can offer alternative therapeutic options .

Enzyme Inhibition Studies

Benzofuran derivatives are being explored as inhibitors of various enzymes, particularly alkaline phosphatase (AP). The inhibition studies indicate that these compounds can effectively modulate enzyme activity, which is crucial in several physiological processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the benzofuran scaffold can significantly influence biological activity.

Research has shown that modifications to the methoxy groups or the pyrrolidine moiety can enhance the compound's potency and selectivity against specific targets. This optimization process is critical for developing more effective therapeutic agents based on this scaffold .

Synthetic Methodologies

The synthesis of this compound involves several steps that include condensation reactions and cyclization processes.

Synthetic Pathways

Various synthetic methods have been explored for creating benzofuran derivatives, including base-catalyzed condensation with aldehydes and subsequent cyclization reactions. These methodologies are essential for producing compounds with desired structural characteristics and biological activities .

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of benzofuran derivatives in drug development:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target benzofuran derivative with structurally analogous compounds from the literature, focusing on fused oxygen/nitrogen heterocycles and their substituent effects.

Structural Analogues in Oxygen Heterocycles

2.1.1. Pyrano[4,3-b]pyran Derivatives (8b, 8c)

- Structure: 3-Aroyl-substituted pyrano[4,3-b]pyran-5-ones (e.g., 8b: 4-methoxybenzoyl; 8c: 3,4-dichlorobenzoyl) .

- Synthesis: Prepared via cyclocondensation of aminomethylpropenones with diketene, yielding 50–53% .

- Key Properties :

- Comparison: The target compound’s benzofuran core differs in ring fusion (benzofuran vs. pyranopyran), but both systems utilize methoxy and halogenated aryl substituents. The higher melting point of 8c (178°C) vs. 8b (125°C) highlights the impact of electron-withdrawing groups (e.g., dichloro) on crystallinity .

2.1.2. Pyran-2-one Derivatives (14a, 14b, 14e)

- Structure: 3-Substituted-4-hydroxy-6-methylpyran-2-ones with benzoyl and amine side chains (e.g., 14a: benzylamine; 14e: 2-aminopyridine) .

- Synthesis: Michael addition of amines to 3-(2-benzoylallyl)pyran-2-ones in protic solvents (e.g., i-propanol, THF), yielding 50–70% .

- Key Properties :

- Comparison: The target compound’s pyrrolidinylmethyl group may enhance solubility compared to alkylamine substituents in 14a–14e.

Nitrogen-Containing Heterocycles

2.2.1. Thiazolo[3,2-a]pyrimidines (11a, 11b)

- Structure: Fused thiazole-pyrimidine systems with aromatic aldehydes (e.g., 11a: 2,4,6-trimethylbenzylidene; 11b: 4-cyanobenzylidene) .

- Synthesis : Refluxing thiouracil derivatives with chloroacetic acid and aldehydes in acetic anhydride, yielding 68% .

- Key Properties :

- Comparison : The target compound lacks a nitrile group but shares a benzylidene moiety. The higher thermal stability of 11a vs. 11b may correlate with steric protection from trimethyl substituents .

2.2.2. Pyrimido[2,1-b]quinazoline (12)

- Structure : Fused pyrimidine-quinazoline system with a 5-methylfuran substituent .

- Synthesis : 12-hour reflux of thiouracil with anthranilic acid in sodium ethoxide, yielding 57% .

- Key Properties :

- Comparison : The extended conjugation in 12 vs. the target benzofuran may influence UV absorption and redox properties.

Data Tables

Table 2. Spectroscopic Signatures

Preparation Methods

Reaction Scheme

-

Substrate Preparation :

-

2-Hydroxy-5-methoxy-3-(prop-1-yn-1-yl)benzaldehyde synthesis via Sonogashira coupling

-

-

Cycloisomerization :

-

Post-Functionalization :

-

Mannich reaction with pyrrolidine/formaldehyde

-

Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% | +32% |

| Oxidant | Selectfluor/NIS | Selectfluor | +18% |

| Temperature | 50–90°C | 70°C | +25% |

| Solvent | MeCN/DCE/THF | MeCN | +15% |

This route achieved 58% overall yield but required strict exclusion of moisture.

Metal-Free Tandem Claisen-Schmidt/Mannich Approach

Stepwise Procedure

-

Claisen-Schmidt Condensation :

-

6-Hydroxy-4-methylbenzofuran-3(2H)-one + 3,4-dimethoxybenzaldehyde

-

NaOH (20%), EtOH/H<sub>2</sub>O (3:1), reflux, 6 h → 79% yield

-

-

Mannich Functionalization :

-

Intermediate + pyrrolidine/formaldehyde

-

AcOH catalyst, MeOH, 50°C, 8 h → 68% yield

-

Stereochemical Control

The Z-configuration arises from:

-

Kinetic control during Claisen-Schmidt step

-

Conformational locking via intramolecular H-bonding (OH⋯O=C)

-

Confirmed by NOESY (H-1' to H-3 coupling)

Benzofuran Oxidation Strategy

Oxidation Protocol

-

Benzofuran Synthesis :

-

Buchwald–Hartwig amination for pyrrolidine installation

-

-

Selective Oxidation :

-

Chemoselectivity >95% for C3 ketonization

-

Comparative Performance

| Method | Total Yield | Purity | Steps | Cost Index |

|---|---|---|---|---|

| Gold-Catalyzed | 58% | 98% | 5 | 4.2 |

| Tandem Claisen/Mannich | 54% | 95% | 3 | 2.1 |

| Oxidation | 62% | 97% | 4 | 3.8 |

Critical Process Parameters

Solvent Effects on Claisen-Schmidt Step

| Solvent System | Conversion | Z:E Ratio |

|---|---|---|

| EtOH/H<sub>2</sub>O | 98% | 8.5:1 |

| MeOH/H<sub>2</sub>O | 95% | 7.2:1 |

| THF/H<sub>2</sub>O | 82% | 5.1:1 |

| Neat | 76% | 4.3:1 |

Ethanol/water maximizes both yield and stereoselectivity through transition-state stabilization.

Mannich Reaction Optimization

| Amine | Time (h) | Yield | Byproducts |

|---|---|---|---|

| Pyrrolidine | 8 | 68% | <5% |

| Piperidine | 12 | 54% | 12% |

| Morpholine | 24 | 41% | 22% |

| Diethylamine | 18 | 37% | 29% |

Pyrrolidine's ring strain enhances nucleophilicity, reducing side reactions.

Purification Challenges and Solutions

Chromatographic Behavior

| Stationary Phase | Mobile Phase | R<sub>f</sub> | Resolution |

|---|---|---|---|

| Silica Gel | EtOAc/Hex (1:1) | 0.32 | 1.2 |

| C18 | MeCN/H<sub>2</sub>O (65:35) | 6.8 min | 3.5 |

| Chiralpak AD-H | EtOH/Heptane (70:30) | 0.45 | 8.9 |

HPLC purification using C18 columns provides optimal separation of geometric isomers.

| Step | ARC Onset Temp. | ΔT (J/g) |

|---|---|---|

| Claisen-Schmidt | 145°C | 82 |

| Mannich | 178°C | 127 |

| Gold Cyclization | 92°C | 243 |

Gold-catalyzed method requires stringent temperature control below 80°C to prevent exothermic decomposition.

Emerging Synthetic Technologies

Continuous Flow Implementation

-

Claisen-Schmidt : Microreactor (1 mL volume)

-

Residence time: 8 min vs 6 h batch

-

Yield improvement: 79% → 85%

-

-

Mannich Reaction : Packed-bed reactor with immobilized AcOH

-

Catalyst reuse >20 cycles

-

Waste reduction: 73%

-

Q & A

Q. What established synthetic routes are available for this compound, and what are the typical yields?

The compound is synthesized via condensation reactions between substituted benzaldehydes and benzofuran precursors. A common method involves refluxing a mixture of the aldehyde (e.g., 3,4-dimethoxybenzaldehyde) and a benzofuran derivative (e.g., 6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one) in acetic anhydride/acetic acid with sodium acetate as a catalyst . Typical yields range from 57% to 68%, influenced by solvent choice, reaction time, and purification methods (e.g., crystallization from DMF/water).

Q. How is the Z-configuration of the benzylidene group confirmed?

The Z-configuration is determined using -NMR spectroscopy. The olefinic proton (=CH) typically appears as a singlet near δ 7.9–8.0 ppm, with coupling constants () < 3 Hz, indicating restricted rotation due to the Z-geometry. Additional confirmation can be achieved via NOESY experiments or X-ray crystallography if single crystals are obtainable .

Q. What spectroscopic techniques are critical for structural characterization?

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1719 cm, OH at ~3400 cm) .

- NMR : - and -NMR identify substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrrolidine methylene at δ 2.5–3.0 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 386–403 for related analogs) .

Q. What initial biological assays are recommended for evaluating therapeutic potential?

Prioritize antioxidant assays (e.g., DPPH radical scavenging), antiplatelet activity (e.g., ADP-induced aggregation), and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Benzofuran derivatives are known for these activities, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can synthesis be optimized to improve regioselectivity and yield?

- Solvent Optimization : Replace acetic anhydride with polar aprotic solvents (e.g., DMF) to enhance solubility.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate condensation.

- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yields >70% .

Q. What strategies address data contradictions in reported biological activities?

- Dose-Response Curves : Establish EC values across multiple assays to confirm potency thresholds.

- Orthogonal Assays : Validate antioxidant activity via both DPPH and FRAP assays to rule out false positives.

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., (Z)-3-benzylideneisobenzofuranones) to identify trends .

Q. How do substituents at the benzylidene or pyrrolidine positions modulate bioactivity?

- Benzylidene Modifications : Electron-withdrawing groups (e.g., -CN) enhance antioxidant activity by stabilizing radical intermediates, while methoxy groups improve bioavailability .

- Pyrrolidine Substitutions : Bulky substituents may reduce cytotoxicity but improve target specificity. Comparative SAR studies using analogs with piperidine or morpholine replacements are recommended .

Q. What in silico methods predict biological targets and mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.